N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0952995
InChI: InChI=1S/C24H24N2O3/c1-2-29-22-14-7-6-13-21(22)26-24(28)19-11-8-12-20(17-19)25-23(27)16-15-18-9-4-3-5-10-18/h3-14,17H,2,15-16H2,1H3,(H,25,27)(H,26,28)
SMILES: CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CCC3=CC=CC=C3
Molecular Formula: C24H24N2O3
Molecular Weight: 388.5 g/mol

N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide

CAS No.:

Cat. No.: VC0952995

Molecular Formula: C24H24N2O3

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide -

Specification

Molecular Formula C24H24N2O3
Molecular Weight 388.5 g/mol
IUPAC Name N-(2-ethoxyphenyl)-3-(3-phenylpropanoylamino)benzamide
Standard InChI InChI=1S/C24H24N2O3/c1-2-29-22-14-7-6-13-21(22)26-24(28)19-11-8-12-20(17-19)25-23(27)16-15-18-9-4-3-5-10-18/h3-14,17H,2,15-16H2,1H3,(H,25,27)(H,26,28)
Standard InChI Key PVDQBSUBMRZPPX-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CCC3=CC=CC=C3
Canonical SMILES CCOC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)NC(=O)CCC3=CC=CC=C3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator